molecular formula C6H6ClNO B13015274 1-(5-chloro-1H-pyrrol-2-yl)ethanone

1-(5-chloro-1H-pyrrol-2-yl)ethanone

Katalognummer: B13015274
Molekulargewicht: 143.57 g/mol
InChI-Schlüssel: IFULTHBJBKOHFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 5-position of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature control, and purification steps are crucial to obtaining high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Ammonia (NH3) or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-1H-pyrrol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-chloro-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

    1-(1H-pyrrol-2-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Acetylpyrrole: Similar structure but without the chlorine atom, leading to different reactivity and applications.

    2-Chloro-1-(1H-pyrrol-1-yl)ethanone: Chlorine atom at a different position, resulting in distinct chemical properties and reactivity.

Uniqueness: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone is unique due to the presence of the chlorine atom at the 5-position, which significantly influences its chemical reactivity and potential applications. This structural feature allows for specific interactions in chemical reactions and biological systems that are not possible with its non-chlorinated counterparts.

Eigenschaften

Molekularformel

C6H6ClNO

Molekulargewicht

143.57 g/mol

IUPAC-Name

1-(5-chloro-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C6H6ClNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3

InChI-Schlüssel

IFULTHBJBKOHFB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.